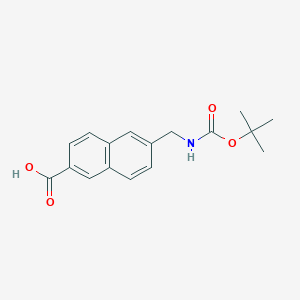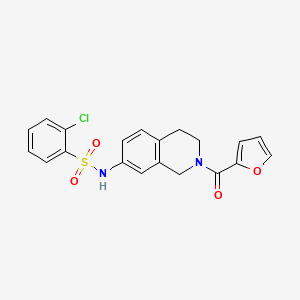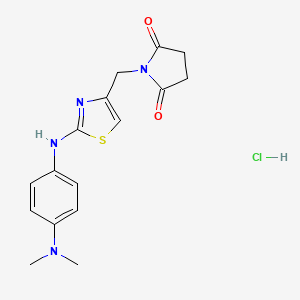
1-((2-((4-(Dimethylamino)phenyl)amino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule with the molecular formula C16H19ClN4O2S and a molecular weight of 366.86. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom , and a thiazole ring, which is a five-membered ring containing one sulfur atom and one nitrogen atom .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are usually established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrrolidine ring and a thiazole ring . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
Thiazoles have been widely used in the synthesis of heterocyclic compounds, both through condensation reactions and as precursors of nitrilimines, which can undergo cycloaddition with dipolarophiles . Pyrrolidines, on the other hand, are often used in ring construction from different cyclic or acyclic precursors, or in the functionalization of preformed pyrrolidine rings .Applications De Recherche Scientifique
Chemical Synthesis and Molecular Interaction
The chemical compound 1-((2-((4-(Dimethylamino)phenyl)amino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride, due to its structural complexity, serves as a key molecule in the synthesis of various heterocyclic compounds. One study describes the reaction of similar 2-thiazolin-4-ones with electrophiles under both microwave irradiation and conventional conditions, leading to the production of several derivatives, including thiazolin-2,4-diones and 4-cyanoacetyl derivatives, thus demonstrating the compound's reactivity and versatility in organic synthesis (Al-Zaydi, 2010).
Potential in Electroluminescent Layers
The compound is also being investigated for its potential application in organic light-emitting devices (OLEDs). A study focused on synthesizing new low-molecular-weight compounds with a structure similar to the compound . These compounds were analyzed for their photophysical properties in solution and in polymer films, demonstrating their potential use in electroluminescent layers for color display technologies. The research highlights the compound's relevance in the field of material science and its potential application in enhancing display technologies (Dobrikov, Dobrikov, & Aleksandrova, 2011).
Anticancer and Antimicrobial Properties
Another significant aspect of this compound's scientific research applications lies in its biological activity. A study synthesized novel 1,3,4-thiadiazole and 1,3-thiazole derivatives bearing a pyridine moiety, closely related to the compound , and evaluated them for various biological activities, including antimicrobial and anticancer properties. Some compounds showed promising activities, suggesting the potential of derivatives of this compound in drug development and therapeutic applications (Abouzied et al., 2022).
Mécanisme D'action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds . These compounds act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been reported to exhibit various biological activities, which might be due to their interaction with different targets . For instance, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .
Orientations Futures
Thiazoles and pyrrolidines have been the focus of much research due to their diverse biological activities . Future research may focus on further modifications to investigate how the chiral moiety influences kinase inhibition , and the design of new pyrrolidine compounds with different biological profiles .
Propriétés
IUPAC Name |
1-[[2-[4-(dimethylamino)anilino]-1,3-thiazol-4-yl]methyl]pyrrolidine-2,5-dione;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S.ClH/c1-19(2)13-5-3-11(4-6-13)17-16-18-12(10-23-16)9-20-14(21)7-8-15(20)22;/h3-6,10H,7-9H2,1-2H3,(H,17,18);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTXVKFSKUPHNAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC2=NC(=CS2)CN3C(=O)CCC3=O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-methoxyethyl)-5-methyl-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2627745.png)
![1-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]sulfonylazepane](/img/structure/B2627748.png)


![2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(2-fluorophenyl)butanamide](/img/structure/B2627752.png)
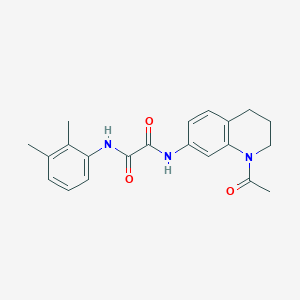
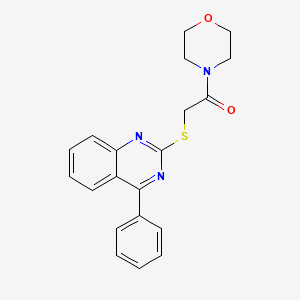

![3-cyclohexyl-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]propanamide](/img/structure/B2627756.png)
